3-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide
CAS No.: 301816-37-5
Cat. No.: VC16062097
Molecular Formula: C25H24Cl3N5OS
Molecular Weight: 548.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301816-37-5 |
|---|---|
| Molecular Formula | C25H24Cl3N5OS |
| Molecular Weight | 548.9 g/mol |
| IUPAC Name | 3-methyl-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide |
| Standard InChI | InChI=1S/C25H24Cl3N5OS/c1-15-7-6-9-18(13-15)22(34)30-23(25(26,27)28)31-24(35)29-20-12-11-19(14-17(20)3)32-33-21-10-5-4-8-16(21)2/h4-14,23H,1-3H3,(H,30,34)(H2,29,31,35) |
| Standard InChI Key | QUULBOXWFUDCQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)N=NC3=CC=CC=C3C)C |
Introduction
Structural Components
-
Trichloro Group: The presence of a 2,2,2-trichloro group suggests a high degree of halogenation, which can affect the compound's reactivity and stability.
-
Diazenyl Group: The diazenyl group, part of the azo linkage, is known for its role in dyes and pigments, contributing to color and stability.
-
Carbamothioyl Group: This group is indicative of a carbamate or thiocarbamate structure, which can have biological activity, such as insecticidal properties.
-
Benzamide Core: The benzamide core is common in pharmaceuticals and agrochemicals, often providing a scaffold for bioactive molecules.
Potential Applications
Given the structural components, potential applications could include:
-
Pesticides or Insecticides: The carbamothioyl group might suggest insecticidal properties.
-
Dyes or Pigments: The diazenyl group could imply use in colorants.
-
Pharmaceuticals: The benzamide core is common in drugs.
Environmental and Health Considerations
-
Toxicity: The presence of halogens and complex organic groups may indicate potential toxicity.
-
Environmental Impact: The compound's persistence in the environment could be a concern due to its halogenated structure.
Data Table: Comparison with Similar Compounds
| Compound | Molecular Weight | Potential Use | Structural Features |
|---|---|---|---|
| N-{2,2,2-Trichloro-1-[({2-Methyl-4-[(E)-(2-Methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide | 528.936 g/mol | Potential insecticide | Trichloro, diazenyl, carbamothioyl groups |
| N-{2,2,2-Trichloro-1-[({2-Methyl-4-[(E)-(2-Methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide | 472.827 g/mol | Potential pharmaceutical | Trichloro, diazenyl, carbamothioyl groups |
| 3-Methyl-N-{2,2,2-Trichloro-1-[({2-Methyl-4-[(E)-(2-Methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide | Not specified | Potential pesticide/pharmaceutical | Trichloro, diazenyl, carbamothioyl, benzamide core |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume